((3-Fluorophenyl)sulfonyl)alanine
CAS No.: 1160933-45-8
Cat. No.: VC6235255
Molecular Formula: C9H10FNO4S
Molecular Weight: 247.24
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1160933-45-8 |
---|---|
Molecular Formula | C9H10FNO4S |
Molecular Weight | 247.24 |
IUPAC Name | 2-[(3-fluorophenyl)sulfonylamino]propanoic acid |
Standard InChI | InChI=1S/C9H10FNO4S/c1-6(9(12)13)11-16(14,15)8-4-2-3-7(10)5-8/h2-6,11H,1H3,(H,12,13) |
Standard InChI Key | IWFOGWMBJILJCB-UHFFFAOYSA-N |
SMILES | CC(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name is 2-[(3-fluorophenyl)sulfonamido]propanoic acid, reflecting its core structure:
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A propanoic acid backbone substituted at the α-carbon with a sulfonamide group.
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The sulfonamide moiety is further functionalized with a 3-fluorophenyl ring, introducing aromatic and electronegative characteristics.
Molecular Descriptors
Property | Value |
---|---|
Molecular formula | C₉H₁₀FNO₄S |
Molecular weight | 247.25 g/mol |
SMILES | CC(C(=O)O)NS(=O)(=O)c1cccc(c1)F |
InChIKey | IWFOGWMBJILJCB-UHFFFAOYSA-N |
The fluorine atom at the phenyl ring’s meta position contributes to steric and electronic modulation, potentially influencing binding interactions in biological systems .
Physicochemical Properties
Experimental and computed data reveal key traits critical for laboratory handling and application:
Thermodynamic Parameters
Property | Value | Method/Source |
---|---|---|
Boiling point | 427.3 ± 55.0 °C | Predicted (PubChem) |
Density | 1.4 ± 0.1 g/cm³ | Estimated |
Vapor pressure | 0.0 ± 1.1 mmHg (25°C) | Computed |
LogP (Partition coeff.) | 1.2 (estimated) | ChemAxon tools |
The low vapor pressure suggests limited volatility, favoring solid-phase handling. The moderate logP value indicates balanced hydrophilicity-lipophilicity, suitable for aqueous and organic media .
Synthetic Methodology
General Synthesis Route
((3-Fluorophenyl)sulfonyl)alanine is typically synthesized via nucleophilic substitution:
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Sulfonylation: Reacting 3-fluorobenzenesulfonyl chloride with alanine’s amine group under basic conditions (e.g., NaOH or triethylamine).
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Purification: Isolation via recrystallization or chromatography.
Reaction Scheme:
Optimization Considerations
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pH control: Maintaining alkaline conditions (pH 8–9) prevents premature protonation of alanine’s amine.
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Solvent selection: Tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used for their inertness and solubility profiles .
Research Applications and Biological Relevance
Peptide Mimetics
Incorporating this compound into peptides can:
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Enhance metabolic stability by resisting proteolytic cleavage.
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Alter conformational dynamics via steric effects from the sulfonyl group.
Comparative Analysis with Structural Analogs
Compound | Substituent | Molecular Weight | Key Feature |
---|---|---|---|
((3-Fluorophenyl)sulfonyl)alanine | Alanine backbone | 247.25 g/mol | Meta-fluorine; sulfonamide |
((4-Fluorophenyl)sulfonyl)alanine | Para-fluorine | 247.25 g/mol | Altered electronic distribution |
Benzene sulfonyl alanine | No fluorine | 229.27 g/mol | Reduced electronegativity |
The meta-fluorine configuration in ((3-Fluorophenyl)sulfonyl)alanine may offer superior target selectivity compared to para-substituted analogs .
Challenges and Future Directions
Knowledge Gaps
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In vivo pharmacokinetics: Absorption, distribution, and excretion profiles remain uncharacterized.
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Toxicity screening: No published data on acute or chronic toxicological effects.
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